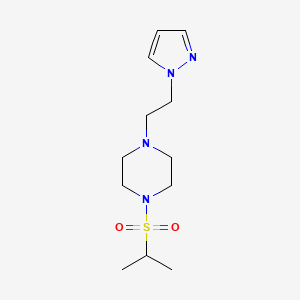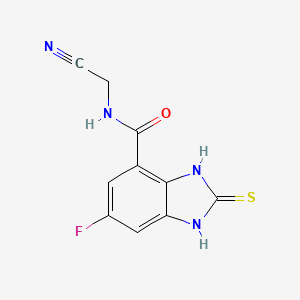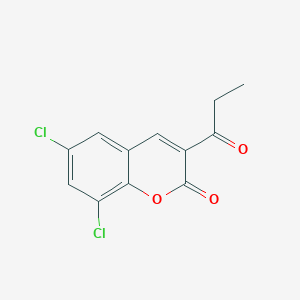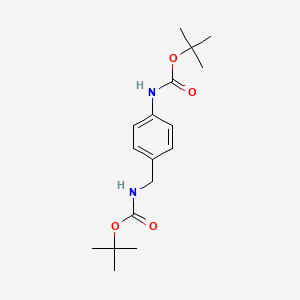
tert-Butyl (4-N-boc-aminobenzyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (4-N-boc-aminobenzyl)carbamate is an organic compound. It is a colorless to slightly yellow solid that is stable at room temperature . It is an amino-protecting compound where BOC is the abbreviation for t-butyl carbamoyl . It protects the amino group through the Boc protecting group, giving it higher stability for selective reactions .
Synthesis Analysis
The compound is generally synthesized by reacting 4-aminobenzoic acid with t-butyl carbamoyl chloride (BOC-chloroformate) . It is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .Molecular Structure Analysis
The molecular formula of tert-Butyl (4-N-boc-aminobenzyl)carbamate is C12H18N2O2 . Its molecular weight is 222.28 .Chemical Reactions Analysis
As an amino-protecting compound, tert-Butyl (4-N-boc-aminobenzyl)carbamate is commonly used in organic synthesis . It serves as a protecting agent for the amino group, preventing unwanted reactions from occurring, while being easy to remove, making selective reactions easier to achieve .Physical And Chemical Properties Analysis
The compound has a density of 1.095±0.06 g/cm3 (Predicted), a melting point of 75-78°C (lit.), a boiling point of 382.3±25.0 °C (Predicted), a flash point of 185°C, and a vapor pressure of 4.78E-06mmHg at 25°C . Its refractive index is 1.542 .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl (4-N-boc-aminobenzyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the preparation of anilines while protecting the amino group from unwanted reactions. The N-Boc group serves as a protective group that can be removed after the desired reactions have taken place.
Creation of Tetrasubstituted Pyrroles
This compound plays a role in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry as they form the core structure for various pharmaceuticals.
Mild Deprotection of N-Boc Group
The N-Boc group of tert-Butyl (4-N-boc-aminobenzyl)carbamate can be deprotected using mild methods such as oxalyl chloride in methanol. This reaction occurs under room temperature conditions and can yield up to 90% . This mild deprotection is essential for sensitive molecules that might degrade under harsher conditions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-7-9-13(10-8-12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMAAGCUISTRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-N-boc-aminobenzyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
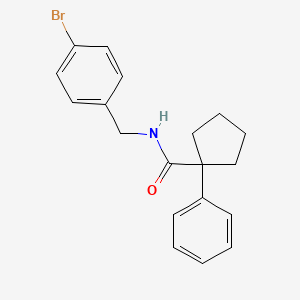
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)
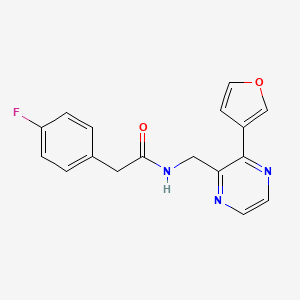
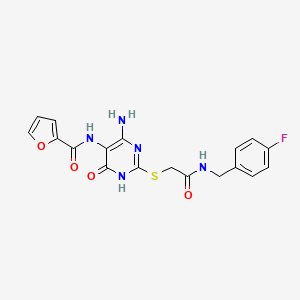

![N-{4-[(4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]-3-methylphenyl}acetamide](/img/structure/B2877242.png)

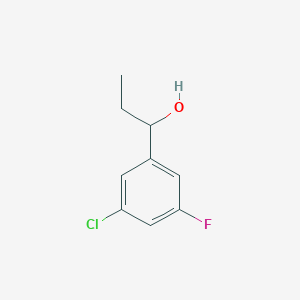
![N-(4-chlorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2877249.png)
